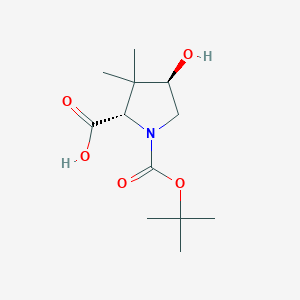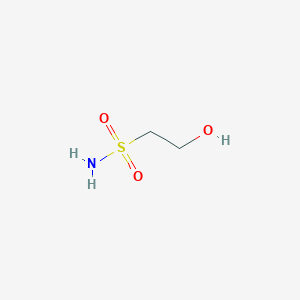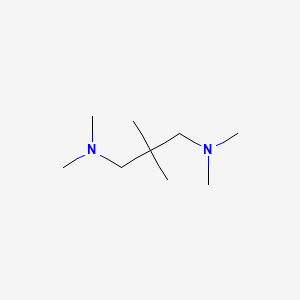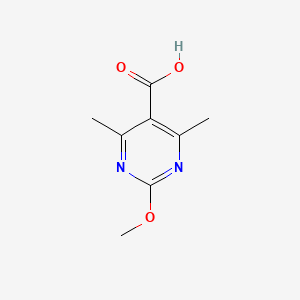
(2S,4R)-N-Boc-4-hydroxy-3,3-dimethylpyrrolidine-2-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a formal asymmetric synthesis of (2S,4R)-4-hydroxypipecolic acid via Co (III) (salen)-catalyzed two stereocentered HKR of racemic azido epoxide has been described .
Molecular Structure Analysis
The molecular structure analysis of this compound was not found in the search results .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, an enantioselective four-component reaction via assembling two reaction intermediates has been reported . Also, the role of (2S,4R)-4-Hydroxyproline in Elastin Model Peptides has been investigated .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, (2S,4R)-4-hydroxypyrrolidine-2-carboxylic Acid Hydrochloride has a molecular weight of 167.59 g/mol and it has 4 hydrogen bond donors and acceptors .
Aplicaciones Científicas De Investigación
Stereocontrolled Syntheses
The compound serves as a precursor in the stereocontrolled syntheses of neuroexcitants and kainoid amino acids, such as 3-(carboxymethyl)pyrrolidine-2,4-dicarboxylic acid, alpha-kainic acid, and others through tandem radical addition-homoallylic radical rearrangement processes. This showcases its utility in creating complex molecules with specific stereochemistry, crucial for biological activity (Hodgson, Hachisu, & Andrews, 2005).
Condensation Reactions
It is involved in novel condensation reactions of carboxylic acids with non-nucleophilic N-heterocycles and anilides, indicating its role in facilitating the acylation of a wide range of nitrogen compounds. This reaction's versatility demonstrates the compound's importance in synthesizing heterocyclic compounds and anilides with high functional group compatibility (Umehara, Ueda, & Tokuyama, 2016).
Synthesis of Redox-active Amino Acids
Another application is in the synthesis of redox-active amino acids for incorporation into peptide assemblies to study photoinitiated electron or energy transfer. This illustrates the compound's role in creating peptides that can undergo controlled redox reactions, a valuable tool in studying biochemical processes and materials science (McCafferty et al., 1995).
Catalysis in Esterification Reactions
The compound has been utilized in research focusing on catalytic processes, such as boric acid-catalyzed esterification of alpha-hydroxycarboxylic acids. This highlights its potential in catalytic chemistry to facilitate or enhance chemical reactions, making them more efficient or selective (Maki, Ishihara, & Yamamoto, 2005).
Synthesis of Peptide and Peptidomimetics
It is instrumental in the synthesis of enantiopure pyrrolizidinone amino acid, showcasing its application in creating conformationally rigid dipeptide surrogates. This capability is crucial for exploring conformation-activity relationships in biologically active peptides, aiding in the development of novel therapeutics and biochemical tools (Dietrich & Lubell, 2003).
Boronic Acid Catalysis
In boronic acid catalysis, the compound's derivatives are used to activate hydroxy groups in organic reactions, facilitating electrophilic and nucleophilic modes of activation. This highlights its role in innovative catalytic methods that improve reaction conditions and atom economy (Hall, 2019).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S,4R)-4-hydroxy-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(17)13-6-7(14)12(4,5)8(13)9(15)16/h7-8,14H,6H2,1-5H3,(H,15,16)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLBNVGMWMAGJM-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CN(C1C(=O)O)C(=O)OC(C)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](CN([C@@H]1C(=O)O)C(=O)OC(C)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-1-(Tert-butoxycarbonyl)-4-hydroxy-3,3-dimethylpyrrolidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Thiazolecarboxylic acid, 4-[4-(1-methylethyl)phenyl]-](/img/structure/B1603682.png)




![4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1603688.png)





